

Application Note: Determination of Chlormephos and its Metabolites in Environmental Samples

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Compound of Interest

Compound Name: Chlormephos

Cat. No.: B165930

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Chlormephos** is an organophosphorus insecticide used to control soil insects.[1] [2] Due to its potential toxicity and persistence in the environment, monitoring its presence and that of its degradation products in environmental matrices like soil and water is crucial for assessing environmental impact and ensuring food safety.[3][4] **Chlormephos** acts as an acetylcholinesterase inhibitor and is classified as highly toxic to mammals.[2] This application note provides detailed protocols for the extraction, cleanup, and analysis of **Chlormephos** and its primary metabolite, ethion, in soil and water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Environmental Fate and Metabolites In soil, **Chlormephos** is known to degrade or be converted to ethion.[1] The half-life of **Chlormephos** in sandy loam soil has been observed to be approximately 28 days.[1] While in rats, metabolism leads to the excretion of diethyl phosphate and diethyl phosphorothioate, the focus for environmental analysis is typically on the parent compound and significant, stable degradation products found in the respective matrix.[1]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. Values can vary based on instrumentation, matrix complexity, and laboratory conditions.

Table 1: Method Performance for **Chlormephos** in Soil (GC-MS/MS)

Parameter	Value	Reference
Limit of Detection (LOD)	0.01 mg/kg	[5]
Limit of Quantification (LOQ)	0.05 mg/kg	Typical
Recovery (at 0.1 mg/kg)	70-110%	[5]

| Relative Standard Deviation (RSD) | <15% [[6] |

Table 2: Method Performance for **Chlormephos** in Water (LC-MS/MS)

Parameter	Value	Reference
Limit of Detection (LOD)	0.01 µg/L	[5]
Limit of Quantification (LOQ)	0.05 µg/L	[7]
Recovery (at 0.1 µg/L)	75-115%	[7]

| Relative Standard Deviation (RSD) | <10% [[6] |

Experimental Protocols & Methodologies

Protocol 1: Analysis of **Chlormephos** in Soil Samples

This protocol details the extraction and analysis of **Chlormephos** from soil using ultrasonic extraction followed by GC-MS/MS analysis.

1.1. Sample Preparation: Ultrasonic Extraction

- **Sample Collection:** Collect approximately 500g of soil from the desired location and store it in a sealed container at 4°C until analysis.

- Homogenization: Air-dry the soil sample, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add 10 g of anhydrous sodium sulfate to the soil and mix thoroughly to create a sandy consistency.^[8]
 - Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane as the extraction solvent.^[8]
 - Spike with an appropriate internal standard (e.g., Fenchlorphos).
 - Vortex the mixture for 1 minute.
 - Place the tube in an ultrasonic bath and extract for 15 minutes.
- Centrifugation & Collection:
 - Centrifuge the sample at 4000 rpm for 5 minutes.
 - Carefully decant the supernatant into a clean collection flask.
- Re-extraction: Repeat the extraction (steps 3.3 - 4.2) two more times with fresh solvent, combining all supernatants.
- Solvent Evaporation: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Cleanup (if necessary): If the extract is heavily colored or contains significant co-extractives, perform a solid-phase extraction (SPE) cleanup using a cartridge packed with graphitized carbon black (GCB) and primary secondary amine (PSA).
- Final Preparation: Reconstitute the final extract in 1 mL of hexane/acetone (1:1) for GC-MS/MS analysis.^[9]

1.2. Instrumental Analysis: GC-MS/MS

- System: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[\[9\]](#)[\[10\]](#)
- Injection: 1 μ L, Splitless mode.
- Injector Temperature: 275°C.
- Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[\[11\]](#)
- Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 μ m film thickness).[\[11\]](#)
- Oven Program:
 - Initial temperature: 60°C, hold for 5 minutes.
 - Ramp: 8°C/min to 300°C.
 - Hold: 10 minutes at 300°C.[\[11\]](#)
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 225°C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Suggested MRM Transitions (**Chlormephos**): Precursor Ion: m/z 234; Quantifier Ion: m/z 121; Qualifier Ion: m/z 93.[\[9\]](#)

Protocol 2: Analysis of Chlormephos in Water Samples

This protocol describes the extraction of **Chlormephos** from water via solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

- **Sample Collection:** Collect 1 L of water in a clean amber glass bottle. Adjust the pH to neutral if necessary.[\[8\]](#) Store at 4°C.
- **Filtration:** Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
- **SPE Cartridge Conditioning:**
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- **Sample Loading:** Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
- **Drying:** Dry the cartridge under a vacuum or by purging with nitrogen for 20-30 minutes.
- **Elution:** Elute the trapped analytes with 10 mL of acetonitrile.[\[7\]](#)
- **Final Preparation:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.[\[7\]](#)

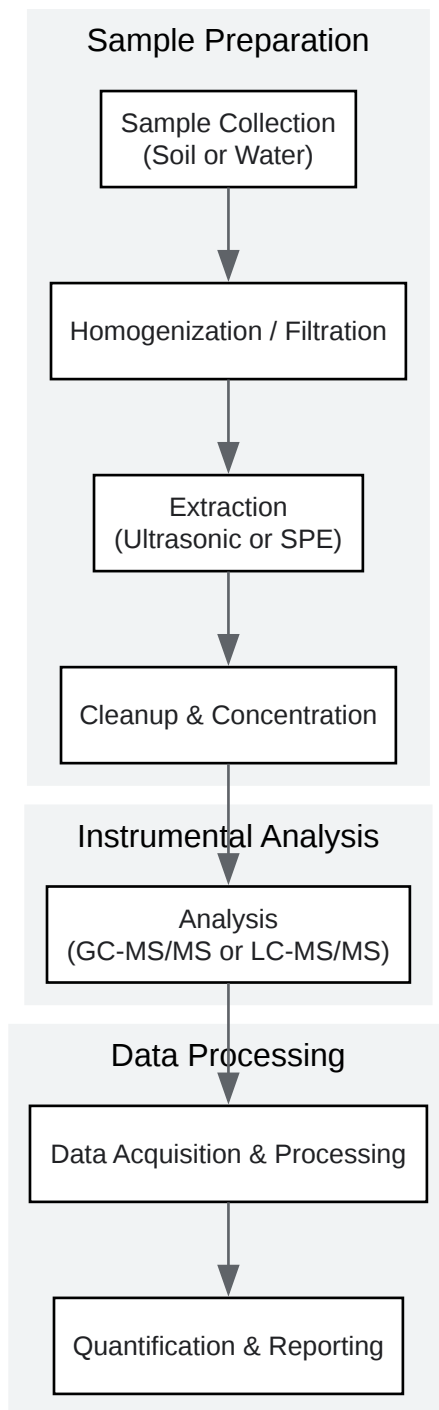
2.2. Instrumental Analysis: LC-MS/MS

- **System:** High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[\[12\]](#)[\[13\]](#)
- **Column:** C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[\[13\]](#)
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient Program:**
 - Start with 5% B, hold for 1 min.

- Linear ramp to 95% B over 8 min.
- Hold at 95% B for 2 min.
- Return to 5% B and re-equilibrate for 3 min.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS Parameters:
 - Ionization Mode: ESI Positive.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Suggested MRM Transitions: To be determined by direct infusion of a **Chlormephos** standard. Precursor ion will likely be the [M+H]⁺ adduct.

Visualizations

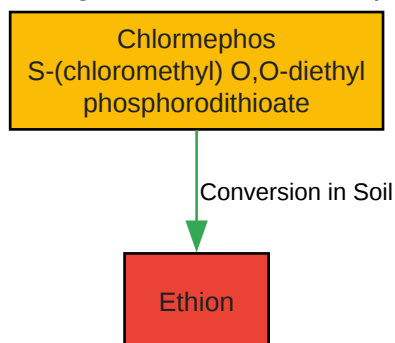
Diagram 1: General Workflow for Chlormephos Analysis



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Caption: Diagram 1: General Workflow for **Chlormephos** Analysis.

Diagram 2: Degradation of Chlormephos in Soil



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